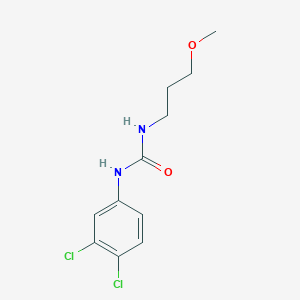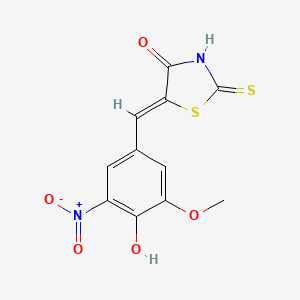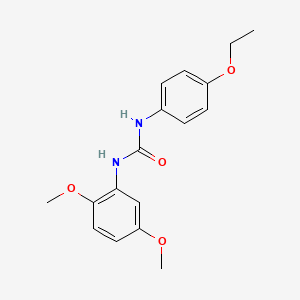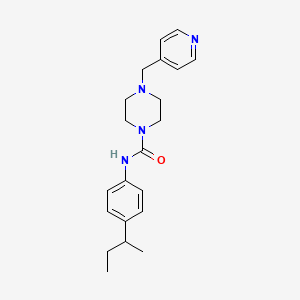
N-(3,4-dichlorophenyl)-N'-(3-methoxypropyl)urea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(3-methoxypropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of urea herbicides and has been in use since the 1950s. Diuron is known for its effectiveness in controlling a broad spectrum of weeds and is used in various crops, including cotton, sugarcane, citrus, and grapes.
Mécanisme D'action
Diuron inhibits the photosynthesis process in plants by blocking the electron transport chain in photosystem II. This leads to the accumulation of reactive oxygen species, which damages the photosynthetic machinery and ultimately leads to cell death.
Biochemical and Physiological Effects:
Diuron has been shown to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the uptake and transport of nutrients in plants, leading to reduced growth and yield. In aquatic organisms, diuron has been shown to affect the reproductive system and cause developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is widely used in laboratory experiments due to its effectiveness in controlling weed growth. It is also relatively inexpensive and easy to use. However, diuron has been shown to have negative effects on non-target organisms, including aquatic organisms and soil microbes. Therefore, caution should be exercised when using diuron in laboratory experiments.
Orientations Futures
There is a need for further research on the impact of diuron on non-target organisms and the environment. Future research could focus on developing more environmentally friendly herbicides that are effective in controlling weed growth without causing harm to non-target organisms. Additionally, research could focus on developing methods to reduce the amount of herbicides used in agriculture, such as integrated pest management strategies.
Applications De Recherche Scientifique
Diuron is widely used in scientific research for its herbicidal properties. It is used to study the effects of herbicides on plant growth and development, as well as the impact of herbicides on the environment. Diuron is also used to study the mechanism of action of herbicides and their effects on photosynthesis and respiration in plants.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-17-6-2-5-14-11(16)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXNBQFAZASPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4711614.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4711626.png)
![3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4711633.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4711643.png)


![methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)

![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4711683.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)